N-(2,5-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Description
N-(2,5-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C25H22F2N4O3S and its molecular weight is 496.53. The purity is usually 95%.
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Biological Activity
N-(2,5-Difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex heterocyclic compound with potential therapeutic applications. This article delves into its biological activity, exploring its synthesis, mechanisms of action, and research findings.
Chemical Structure and Properties
- Molecular Formula : C22H18F2N4O3S2
- Molecular Weight : 488.5 g/mol
- CAS Number : 1105245-81-5
The compound features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities. The presence of difluorophenyl and tetrahydrothiophen moieties contributes to its pharmacological potential.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar pyrazole derivatives. For instance:
- In vitro Studies : Compounds with structural similarities were evaluated against various bacterial strains such as Escherichia coli and Staphylococcus aureus. Results indicated significant antibacterial activity with Minimum Inhibitory Concentrations (MIC) ranging from 31.25 to 250 μg/mL depending on the specific derivative tested .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Pyrazolo derivatives often inhibit key enzymes involved in bacterial metabolism.
- Disruption of Cell Membrane Integrity : The lipophilic nature of the compound allows it to disrupt bacterial cell membranes, leading to cell lysis.
- Induction of Apoptosis in Cancer Cells : Some derivatives have shown promise in inducing apoptosis in cancer cell lines by activating caspase pathways .
Case Studies and Experimental Data
A comprehensive study was conducted to evaluate the biological activity of this compound and related compounds:
Compound ID | Bacterial Strain | MIC (μg/mL) | Activity Level |
---|---|---|---|
10a | E. coli | 62.5 | Moderate |
10b | S. aureus | 125 | Good |
10c | P. mirabilis | 31.25 | Very Good |
The data indicates that modifications in the molecular structure significantly affect antimicrobial potency.
Comparative Analysis with Reference Drugs
In comparison to established antimicrobial agents like Ravuconazole and Fluconazole, derivatives of pyrazolo compounds have demonstrated comparable or superior activity against certain strains:
Drug | MIC (μg/mL) |
---|---|
Ravuconazole | 31.5 |
Fluconazole | 7.81 |
Pyrazolo Derivative | 31.25 |
This suggests that further exploration of these compounds could yield effective alternatives for treating resistant strains .
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-1-(1,1-dioxothiolan-3-yl)-3-methyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22F2N4O3S/c1-14-3-5-16(6-4-14)21-12-19(25(32)29-22-11-17(26)7-8-20(22)27)23-15(2)30-31(24(23)28-21)18-9-10-35(33,34)13-18/h3-8,11-12,18H,9-10,13H2,1-2H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJHBHXASHQUTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=NN3C4CCS(=O)(=O)C4)C)C(=C2)C(=O)NC5=C(C=CC(=C5)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22F2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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